molecular formula C15H22Cl2N2O3S B2743731 2,5-dichloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 952983-28-7

2,5-dichloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide

Cat. No. B2743731
CAS RN: 952983-28-7
M. Wt: 381.31
InChI Key: NCORQLAYVWOJPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-dichloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide is a chemical compound with the linear formula C9H11Cl2NO3S . It has a CAS number of 329939-46-0 . The molecular weight of this compound is 284.163 .


Molecular Structure Analysis

The molecular formula of this compound is C15H22Cl2N2O3S . The average mass is 381.318 Da and the monoisotopic mass is 380.072815 Da .

Scientific Research Applications

Cognitive Enhancement via Receptor Antagonism

Research demonstrates the potential of benzenesulfonamide derivatives as cognitive enhancers. For instance, SB-399885, a structurally related compound, is a potent, selective 5-HT6 receptor antagonist with demonstrated cognitive-enhancing properties in aged rat models. This compound significantly improved cognitive deficits and increased extracellular acetylcholine levels, suggesting potential therapeutic utility for cognitive deficits like those observed in Alzheimer's disease and schizophrenia (Hirst et al., 2006).

Photodynamic Therapy Applications

The photophysical and photochemical properties of certain benzenesulfonamide derivatives, specifically those modified with zinc phthalocyanine, have been explored for their potential in photodynamic therapy (PDT). Such compounds exhibit high singlet oxygen quantum yield, making them suitable for Type II photosensitizers in cancer treatment. Their adequate fluorescence properties and photostability are critical for effective PDT (Pişkin et al., 2020).

Inhibition of Molecular Targets

Benzenesulfonamide derivatives have shown promise as inhibitors of specific molecular targets. For instance, novel ureido benzenesulfonamides incorporating 1,3,5-triazine moieties have been developed as potent inhibitors of human carbonic anhydrase IX, a target relevant for the treatment of hypoxic tumors. These inhibitors show significant potential for anticancer therapy due to their selectivity and potency (Lolak et al., 2019).

Corrosion Inhibition

Piperidine derivatives, closely related to 2,5-Dichloro-N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)benzenesulfonamide, have been evaluated for their corrosion inhibition efficiency on iron surfaces. Quantum chemical calculations and molecular dynamics simulations indicated that these compounds could serve as effective corrosion inhibitors, potentially useful in materials science and engineering applications (Kaya et al., 2016).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . They do not collect analytical data for this product . The buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

2,5-dichloro-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22Cl2N2O3S/c1-22-9-8-19-6-4-12(5-7-19)11-18-23(20,21)15-10-13(16)2-3-14(15)17/h2-3,10,12,18H,4-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCORQLAYVWOJPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)CNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.